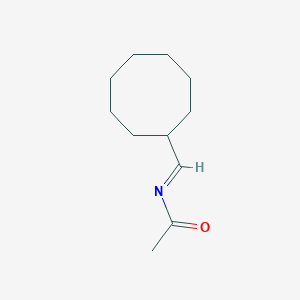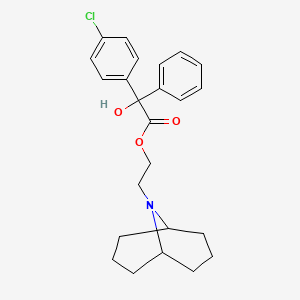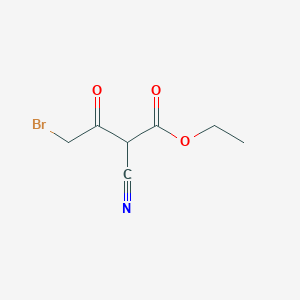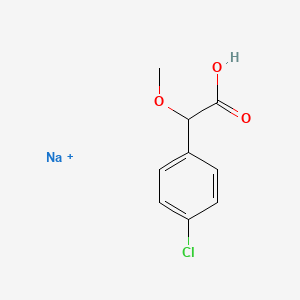![molecular formula C15H15N3S2 B13788260 benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)
benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzyl group, a pyridine ring, and a carbamodithioate moiety, which contribute to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate typically involves the reaction of benzyl isothiocyanate with 2-pyridinecarboxaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently reacts with the isothiocyanate to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the benzyl or pyridine rings.
科学的研究の応用
Benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a ligand in coordination chemistry.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and catalysts.
作用機序
The mechanism of action of benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate involves its interaction with specific molecular targets and pathways. For example, as a fluorescent probe, the compound undergoes intramolecular charge transfer (ICT) upon binding to metal ions, resulting in changes in fluorescence intensity . In antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes, although the exact molecular targets are still under investigation.
類似化合物との比較
Benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate can be compared with other similar compounds, such as:
Carbamodithioate-based compounds: These compounds share the carbamodithioate moiety and exhibit similar reactivity and applications, particularly in metal ion detection and antimicrobial activity.
Benzyl derivatives: Compounds with benzyl groups often show similar chemical behavior, including nucleophilic substitution and oxidation reactions.
Pyridine-containing compounds: The presence of a pyridine ring in the structure contributes to the compound’s ability to act as a ligand in coordination chemistry and its potential biological activity.
特性
分子式 |
C15H15N3S2 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate |
InChI |
InChI=1S/C15H15N3S2/c1-12(14-9-5-6-10-16-14)17-18-15(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,19)/b17-12- |
InChIキー |
GAPPGYVPJUGIHP-ATVHPVEESA-N |
異性体SMILES |
C/C(=N/NC(=S)SCC1=CC=CC=C1)/C2=CC=CC=N2 |
正規SMILES |
CC(=NNC(=S)SCC1=CC=CC=C1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1H-indeno[1,2-c][1,2]oxazole](/img/structure/B13788217.png)






